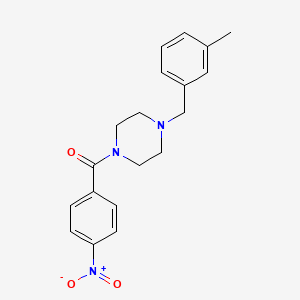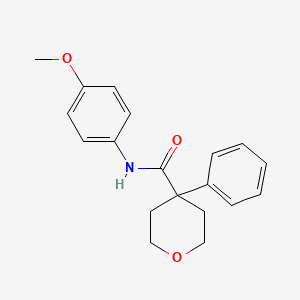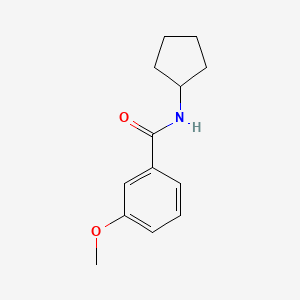![molecular formula C18H21NOS B5866759 N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as EPM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPM is a thioacetamide derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its broad-spectrum activity against fungi and bacteria. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is the optimization of its synthesis to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in vivo. Finally, the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases needs to be explored.
Méthodes De Synthèse
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 2-ethylphenol with 2-methylbenzyl chloride to form the intermediate 2-ethylphenyl-2-methylbenzyl ether. This intermediate is then reacted with thioacetic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been investigated for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-3-15-9-6-7-11-17(15)19-18(20)13-21-12-16-10-5-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJMEKDNWSZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![ethyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5866740.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)
